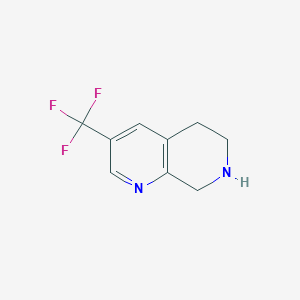

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-1-2-13-5-8(6)14-4-7/h3-4,13H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDFDFPWFDIEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable naphthyridine precursor. This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions typically involve the use of a solvent such as acetonitrile or dichloromethane and may require the application of heat to drive the reaction to completion .

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Role as a Pharmaceutical Intermediate

One of the primary applications of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is as an intermediate in the synthesis of bioactive compounds. It serves as a precursor in the preparation of various pharmaceuticals, including those used for managing type 2 diabetes. For instance, it is involved in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 inhibitor used to enhance glycemic control in patients with diabetes .

1.2. Antidiabetic Agents

The compound's trifluoromethyl group enhances its biological activity and metabolic stability, making it suitable for designing potent antidiabetic agents. Research indicates that derivatives of this compound exhibit promising results in lowering blood glucose levels and improving insulin sensitivity .

2.1. Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity. In vitro assays have shown efficacy against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2.2. Anticancer Activity

Research has also explored the anticancer potential of this compound and its derivatives. Preliminary studies suggest that certain analogs can inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms .

Synthesis and Structural Modifications

3.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the trifluoromethyl group is often achieved through nucleophilic substitution reactions or via fluorination techniques .

3.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications at various positions on the naphthyridine structure can significantly influence its biological activity and selectivity towards specific targets .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 2: Substituent Impact on Physicochemical Properties

*Calculated using ChemAxon.

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may influence its interaction with biological targets.

- IUPAC Name : this compound

- CAS Number : 741736-95-8

- Molecular Formula : C₉H₁₀ClF₃N₂

- Molecular Weight : 238.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The trifluoromethyl group can significantly influence the compound’s binding affinity and specificity, leading to diverse biological effects.

Interaction with Enzymes and Receptors

Research indicates that compounds with naphthyridine structures often exhibit:

- Anticancer properties : By modulating the activity of specific kinases and other cancer-related enzymes.

- Antimicrobial effects : Through inhibition of bacterial growth and biofilm formation.

- Anti-inflammatory effects : By reducing pro-inflammatory cytokine production.

Anticancer Activity

A study focused on naphthyridine derivatives highlighted their potential as anticancer agents. For instance:

- In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., HeLa and A549), with IC50 values ranging from 10.47 to 15.03 μg/mL .

- Mechanistic insights revealed that these compounds could induce apoptosis through caspase activation and modulation of apoptotic pathways .

Antimicrobial Activity

Research on related naphthyridine compounds has shown promising results in combating bacterial infections:

- In vitro tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into antimicrobial agents .

- Compounds were observed to disrupt bacterial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

Naphthyridine derivatives have also been studied for their anti-inflammatory properties:

- A specific derivative demonstrated an ability to reduce levels of TNF-α and IL-6 in a murine model of inflammation .

- This suggests a mechanism where the compound may inhibit NF-kB signaling pathways involved in inflammatory responses.

Data Summary Table

Q & A

Q. What are the optimized synthetic routes for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of pyridine precursors with trifluoromethyl-containing reagents. Key steps include:

Q. Critical Parameters :

- Temperature (80–120°C for cyclization).

- Solvent polarity (e.g., ethanol or DMF).

- Catalyst loading (5–10% Pd/C for hydrogenation).

Q. How is structural confirmation of this compound performed?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bicyclic structure and CF₃ group placement (e.g., δ 4.2–4.5 ppm for bridgehead protons) .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ at m/z 217.1 .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding to therapeutic targets?

The CF₃ group enhances:

Q. Structure-Activity Relationship (SAR) Insights :

| Substituent | IC₅₀ (HIV-1 Integrase) | Notes |

|---|---|---|

| CF₃ at C3 | 0.8 µM | Optimal activity |

| CH₃ at C3 | 12 µM | Reduced binding affinity |

| Cl at C3 | 5 µM | Moderate inhibition |

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Contradictions arise from assay conditions or target selectivity. Methodological Recommendations :

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) .

- Off-Target Screening : Use kinase profiling panels to identify unintended interactions .

- Metabolite Analysis : LC-MS to rule out degradation products influencing activity .

Example : In one study, the compound showed potent anticancer activity (IC₅₀ = 1.2 µM) but weak antimicrobial effects (MIC > 50 µM), likely due to differential target expression .

Q. What computational strategies are effective for predicting binding modes of this compound with enzymes?

- Molecular Docking : Use AutoDock Vina to model interactions with HIV-1 integrase’s LEDGF-binding site .

- MD Simulations : 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes .

- Free Energy Calculations : MM/GBSA to rank binding affinities of CF₃ vs. other substituents .

Key Finding : The CF₃ group forms a halogen bond with Asp128, contributing to a ΔG of −9.8 kcal/mol .

Q. How can synthetic by-products (e.g., decahydro isomers) be minimized during hydrogenation?

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.